molecular formula C20H13FN2O B2391222 4-(4-Fluorophenoxy)-2-phenylquinazoline CAS No. 866155-24-0

4-(4-Fluorophenoxy)-2-phenylquinazoline

Cat. No.: B2391222
CAS No.: 866155-24-0
M. Wt: 316.335
InChI Key: JNPWUSIIOFTRAD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-phenylquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the fluorophenoxy and phenyl groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-phenylquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 2-phenyl-4H-3,1-benzoxazin-4-one under acidic conditions to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-2-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenoxy)-2-phenylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-phenylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenoxy)-2-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenoxy and phenyl groups enhances its stability and reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

4-(4-fluorophenoxy)-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPWUSIIOFTRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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